molecular formula C10H9BrFe-6 B13772834 Bromo ferrocene

Bromo ferrocene

Cat. No.: B13772834
M. Wt: 264.93 g/mol
InChI Key: AMXRLQUISMUNAW-UHFFFAOYSA-N
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Description

Bromo ferrocene is an organometallic compound consisting of a ferrocene moiety with a bromine atom attached to one of the cyclopentadienyl rings Ferrocene itself is a well-known compound in organometallic chemistry, characterized by its “sandwich” structure where an iron atom is sandwiched between two cyclopentadienyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo ferrocene can be synthesized through several methods. One common approach involves the bromination of ferrocene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the reaction conditions are carefully controlled to achieve selective mono-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is often carried out under an inert atmosphere to prevent unwanted side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Bromo ferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, or alkoxides are commonly used.

    Oxidizing Agents: For oxidation reactions, agents like ferric chloride or silver salts are employed.

    Coupling Reagents: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ferrocenes, while coupling reactions can produce complex organometallic compounds with extended conjugation .

Mechanism of Action

The mechanism of action of bromo ferrocene depends on its specific application. In catalytic processes, the ferrocene moiety can facilitate electron transfer, while the bromine atom can participate in various chemical transformations. In biological systems, this compound derivatives can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Bromo ferrocene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H9BrFe-6

Molecular Weight

264.93 g/mol

IUPAC Name

5-bromocyclopenta-1,3-diene;cyclopentane;iron

InChI

InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q-1;-5;

InChI Key

AMXRLQUISMUNAW-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)Br.[Fe]

Origin of Product

United States

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